

Isotoosendanin structure and chemical properties

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Compound of Interest

Compound Name: *Isotoosendanin*

Cat. No.: B10861797

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An In-depth Technical Guide to **Isotoosendanin**: Structure, Properties, and Biological Activity

Introduction

Isotoosendanin (ITSN) is a natural triterpenoid compound, specifically a limonoid, isolated from the fruit and cortex of *Melia toosendan*.^{[1][2]} It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, and potent anti-tumor properties.^{[1][3][4]} Recent research has particularly highlighted its efficacy against aggressive cancers like triple-negative breast cancer (TNBC), making it a promising candidate for drug development.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanisms of **isotoosendanin**, with a focus on its anti-cancer activities. It includes detailed experimental protocols and visual diagrams to support researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Isotoosendanin is a complex polycyclic compound with the chemical formula C₃₀H₃₈O₁₁. Its intricate structure features multiple stereocenters and functional groups that contribute to its biological activity.

Chemical Structure of Isotoosendanin

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Caption: Chemical structure of **Isotoosendanin**.

Physicochemical Properties

The key chemical and physical properties of **isotoosendanin** are summarized in the table below. This data is critical for its handling, formulation, and experimental use.

Property	Value	Reference(s)
CAS Number	97871-44-8	
Molecular Formula	C ₃₀ H ₃₈ O ₁₁	
Molecular Weight	574.62 g/mol	
Appearance	Powder	
Purity	>98%	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	
Storage Conditions	Desiccate at -20°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.	

Spectroscopic Data

Structural elucidation and quality control of **isotoosendanin** are typically performed using a combination of spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is

used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

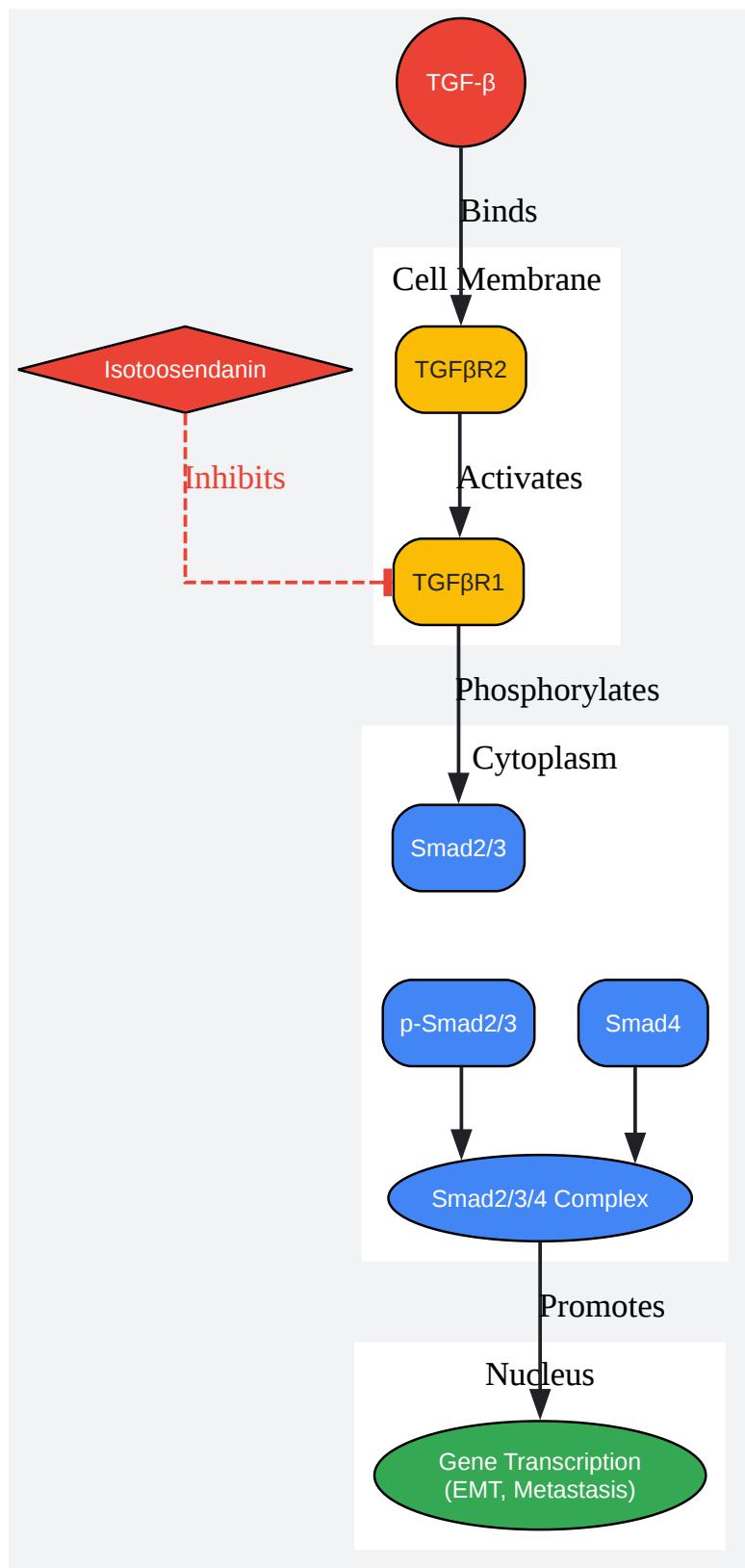
Technique	Observation	Reference(s)
Mass Spectrometry (MS)	In positive ionization mode, the parent ion fragments in a characteristic pattern.	
MS-MS Transition	$m/z\ 557 \rightarrow m/z\ 437$	
NMR Spectroscopy	^1H and ^{13}C NMR are used to confirm the complex polycyclic structure.	
IR Spectroscopy	Used to identify key functional groups such as carbonyls (C=O) and hydroxyls (O-H).	

Biological Activity and Mechanism of Action

Isotoosendanin exhibits potent anti-tumor activity, primarily through the inhibition of key signaling pathways involved in cancer progression and metastasis.

Inhibition of TGF- β Signaling

A primary mechanism of action for **isotoosendanin** is the direct inhibition of the Transforming Growth Factor-beta (TGF- β) signaling pathway. ITSN directly binds to the TGF- β receptor type-1 (TGF β R1), a transmembrane kinase receptor. This interaction, which involves key residues Lys232 and Asp351 in the kinase domain, abrogates the receptor's kinase activity. By blocking TGF β R1, **isotoosendanin** prevents the phosphorylation of downstream effectors Smad2 and Smad3, thereby inhibiting the entire signaling cascade. This leads to a reduction in epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.

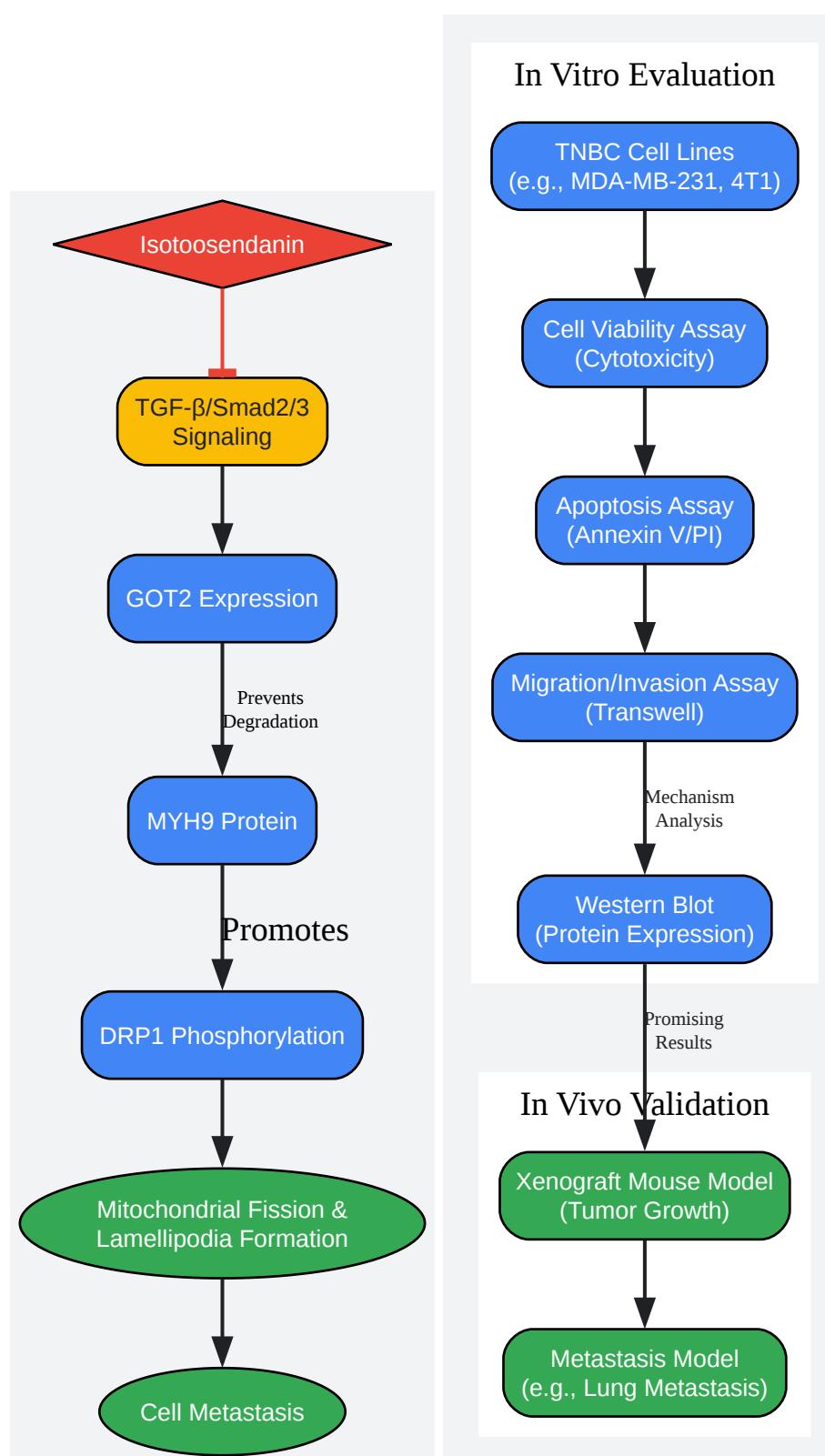


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Caption: **Isotoosendanin** inhibits the TGF-β/Smad signaling pathway.

Downstream Effects on Mitochondrial Fission

The inhibition of the TGF- β /Smad2/3 axis by **isotoosendanin** leads to further downstream effects that impair cancer cell motility. ITSN decreases the expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2). Reduced GOT2 levels promote the ubiquitination and subsequent degradation of Myosin-9 (MYH9) by the E3 ubiquitin ligase STUB1. The degradation of MYH9 prevents the phosphorylation of Dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission. The resulting inhibition of mitochondrial fission and lamellipodia formation contributes significantly to the anti-metastatic effects of **isotoosendanin**.

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